molecular formula C8H12N2O4 B3054060 Methacryloylglycylglycine CAS No. 57950-62-6

Methacryloylglycylglycine

Cat. No. B3054060
CAS RN: 57950-62-6
M. Wt: 200.19 g/mol
InChI Key: JTYHSQYLBPKGNA-UHFFFAOYSA-N
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Patent
US05369142

Procedure details

Using Example 1, glycylglycine was reacted with methacryloyl chloride in water at -10° C. After adjustment to a pH of 3, the white slurry was washed with ethanol to remove sodium chloride and water. The product was dried at 80° C. to obtain a good yield (>75%) product with a melting point of 200°-201° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4].[C:10](Cl)(=[O:14])[C:11]([CH3:13])=[CH2:12]>O>[C:10]([NH:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4])(=[O:14])[C:11]([CH3:13])=[CH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After adjustment to a pH of 3, the white slurry was washed with ethanol
CUSTOM
Type
CUSTOM
Details
to remove sodium chloride and water
CUSTOM
Type
CUSTOM
Details
The product was dried at 80° C.
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)NCC(=O)NCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.